molecular formula C16H28O2 B1663940 15-Hexadecynoic acid CAS No. 99208-90-9

15-Hexadecynoic acid

Cat. No.: B1663940
CAS No.: 99208-90-9
M. Wt: 252.39 g/mol
InChI Key: PUZGUNYANHPRKM-UHFFFAOYSA-N
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Description

Palmitic Acid Alkyne, also known as 15-hexadecynoic acid, is a modified form of palmitic acid with an ω-terminal alkyne group. This compound is notable for its application in click chemistry, a class of bioconjugation reactions characterized by their high specificity and dependability. The terminal alkyne group in Palmitic Acid Alkyne allows it to participate in azide-alkyne cycloaddition reactions, making it a valuable tool in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitic Acid Alkyne can be synthesized through the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically involves the use of strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination reactions required to form the alkyne group .

Industrial Production Methods: In industrial settings, the production of Palmitic Acid Alkyne may involve the large-scale synthesis of palmitic acid derivatives followed by the introduction of the terminal alkyne group through controlled chemical reactions. The specifics of these methods can vary depending on the desired purity and scale of production.

Types of Reactions:

Common Reagents and Conditions:

    Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving Palmitic Acid Alkyne. .

    Reduction: Hydrogenation reactions using palladium or other metal catalysts can reduce the alkyne group to an alkene or alkane.

Major Products:

    Triazoles: Formed through click chemistry reactions with azides.

    Alkenes/Alkanes: Formed through reduction reactions.

Mechanism of Action

The primary mechanism of action for Palmitic Acid Alkyne involves its role in protein S-palmitoylation. This process entails the reversible addition of palmitic acid to cysteine residues in proteins via a thioester linkage. The ω-terminal alkyne group in Palmitic Acid Alkyne allows it to be incorporated into proteins through metabolic labeling, enabling the study of palmitoylation dynamics and protein interactions . The molecular targets include various membrane-associated proteins that require palmitoylation for proper localization and function .

Comparison with Similar Compounds

Uniqueness: Palmitic Acid Alkyne is unique due to its specific chain length and the presence of the terminal alkyne group, which provides high specificity in click chemistry reactions. Its ability to be incorporated into proteins for studying palmitoylation dynamics sets it apart from other similar compounds .

Properties

IUPAC Name

hexadec-15-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1H,3-15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZGUNYANHPRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243987
Record name 15-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-90-9
Record name 15-Hexadecynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099208909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Hexadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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